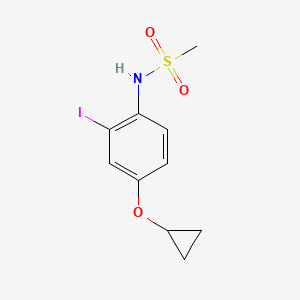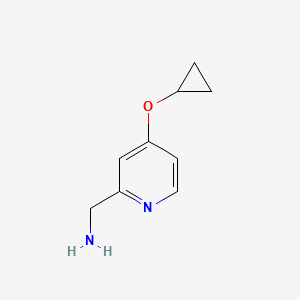
N-(4-Cyclopropoxy-2-iodophenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Cyclopropoxy-2-iodophenyl)methanesulfonamide is an organic compound with the molecular formula C10H12INO3S and a molecular weight of 353.175 g/mol This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a methanesulfonamide group attached to a phenyl ring
Vorbereitungsmethoden
The synthesis of N-(4-Cyclopropoxy-2-iodophenyl)methanesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-cyclopropoxy-2-iodoaniline and methanesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the sulfonamide bond.
Industrial production methods may involve scaling up the reaction conditions and optimizing the process for higher yields and cost-effectiveness.
Analyse Chemischer Reaktionen
N-(4-Cyclopropoxy-2-iodophenyl)methanesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can participate in substitution reactions, such as the Suzuki–Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(4-Cyclopropoxy-2-iodophenyl)methanesulfonamide has several scientific research applications, including:
Biology: The compound may be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(4-Cyclopropoxy-2-iodophenyl)methanesulfonamide involves its interaction with molecular targets through various pathways. For example, in coupling reactions, the iodine atom participates in oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form new carbon-carbon bonds . The specific molecular targets and pathways depend on the context of its use in chemical reactions or biological systems.
Vergleich Mit ähnlichen Verbindungen
N-(4-Cyclopropoxy-2-iodophenyl)methanesulfonamide can be compared with similar compounds such as:
N-(2-Iodophenyl)methanesulfonamide: This compound has a similar structure but lacks the cyclopropoxy group, which may affect its reactivity and applications.
N-(2-Cyclopropoxy-3-iodophenyl)methanesulfonamide: This compound has a different substitution pattern on the phenyl ring, which can influence its chemical properties and reactivity.
Eigenschaften
Molekularformel |
C10H12INO3S |
|---|---|
Molekulargewicht |
353.18 g/mol |
IUPAC-Name |
N-(4-cyclopropyloxy-2-iodophenyl)methanesulfonamide |
InChI |
InChI=1S/C10H12INO3S/c1-16(13,14)12-10-5-4-8(6-9(10)11)15-7-2-3-7/h4-7,12H,2-3H2,1H3 |
InChI-Schlüssel |
AINOBOAYOOEBPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)NC1=C(C=C(C=C1)OC2CC2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















